Adenosine, N-(3-methyl-3-butenyl)-

Beschreibung

Systematic IUPAC Nomenclature and Synonyms

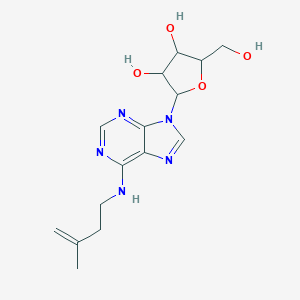

Adenosine, N-(3-methyl-3-butenyl)- is systematically identified through multiple nomenclature systems and classification databases. The compound's primary Chemical Abstracts Service (CAS) registry number is 16465-37-5, which serves as its unique chemical identifier in international databases. The systematic IUPAC nomenclature designates this compound as 2-(hydroxymethyl)-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolane-3,4-diol, reflecting its complete structural composition including the ribose sugar moiety and the modified adenine base.

The compound is known by several synonyms that reflect different aspects of its structure and classification. Alternative nomenclature includes N6-(3-Methyl-3-butenyl)adenosine, which emphasizes the specific position of the alkyl substitution on the adenine ring. The abbreviation 3iPA is commonly used in scientific literature to distinguish it from related isopentenyl adenosine derivatives. Additional systematic names include n-(3-methylbut-3-en-1-yl)-9-pentofuranosyl-9h-purin-6-amine and N6-(Δ3-Isopentenyl)adenosine, which highlight the specific chemical structure and stereochemical configuration.

The DSSTox Substance ID DTXSID50936966 provides additional regulatory identification, while the NSC number 121925 indicates inclusion in the National Cancer Institute's compound database. These multiple identification systems ensure comprehensive tracking and reference capabilities across various scientific and regulatory databases.

Molecular Formula and Weight Analysis

The molecular composition of Adenosine, N-(3-methyl-3-butenyl)- is definitively established through multiple analytical confirmations. The compound's molecular formula is C15H21N5O4, representing a total of 45 atoms distributed across carbon, hydrogen, nitrogen, and oxygen elements. This composition reflects the base adenosine structure (C10H13N5O4) with the addition of a five-carbon isopentenyl substituent (C5H8), resulting in the modified nucleoside structure.

The molecular weight is precisely calculated as 335.36 g/mol, providing essential information for analytical applications and compound identification. This molecular mass represents the sum of all constituent atomic masses and serves as a critical parameter for mass spectrometric analysis and compound verification. The molecular weight places this compound within the typical range for modified nucleosides, allowing for appropriate analytical method selection and compound handling procedures.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H21N5O4 | |

| Molecular Weight | 335.36 g/mol | |

| Exact Mass | 335.15953 | |

| Heavy Atom Count | 24 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 4 |

The precise molecular composition enables detailed computational analysis of the compound's properties. The hydrogen bond donor and acceptor counts indicate significant potential for intermolecular interactions, which directly influence solubility, stability, and biological activity characteristics. The heavy atom count provides insight into the compound's overall size and complexity compared to other nucleoside derivatives.

Three-Dimensional Conformational Studies

The three-dimensional structural characteristics of Adenosine, N-(3-methyl-3-butenyl)- reveal important conformational features that distinguish it from related adenosine derivatives. The compound contains four undefined stereochemical centers, indicating significant conformational flexibility that may influence biological activity and molecular interactions. This stereochemical uncertainty suggests that the compound may exist as multiple conformational isomers under physiological conditions.

The rotatable bond count of six indicates considerable molecular flexibility, particularly in the 3-methyl-3-butenyl side chain. This flexibility allows for multiple conformational states that may be important for binding interactions with biological targets. The presence of the terminal double bond in the 3-position of the butenyl chain creates additional geometric constraints that differentiate this compound from its 2-butenyl isomer counterpart.

Computational analysis reveals a molecular complexity score of 454, reflecting the compound's intricate structure incorporating both the nucleoside base and the modified alkyl substituent. The topological polar surface area is calculated at 126 Ų, indicating moderate polarity that influences membrane permeability and solubility characteristics. This polar surface area falls within the range typical for nucleoside derivatives, suggesting potential for cellular uptake while maintaining appropriate solubility properties.

The three-dimensional conformation is significantly influenced by the specific positioning of the double bond in the 3-methyl-3-butenyl chain. Unlike N6-(3-methyl-2-butenyl)adenosine where the double bond is positioned between carbons 2 and 3, this compound features the double bond between carbons 3 and 4, creating distinct spatial arrangements and potential interaction profiles.

Isomeric Variations and Stereochemical Considerations

The stereochemical complexity of Adenosine, N-(3-methyl-3-butenyl)- encompasses multiple levels of structural variation that significantly impact its chemical and biological properties. The compound represents one specific isomer within the broader family of isopentenyl adenosine derivatives, with the critical distinguishing feature being the position of the double bond within the five-carbon alkyl chain.

The most significant isomeric relationship exists with N6-(3-methyl-2-butenyl)adenosine (CAS: 7724-76-7), commonly known as riboprine or isopentenyladenosine. This structural isomer differs specifically in the positioning of the double bond within the butenyl chain, with the 2-butenyl isomer featuring conjugation between carbons 2 and 3, while the 3-butenyl derivative studied here contains the double bond between carbons 3 and 4. This positional difference creates distinct electronic and steric environments that may result in different biological activities and binding affinities.

| Isomeric Comparison | Adenosine, N-(3-methyl-3-butenyl)- | N6-(3-methyl-2-butenyl)adenosine |

|---|---|---|

| CAS Number | 16465-37-5 | 7724-76-7 |

| Double Bond Position | C3-C4 | C2-C3 |

| Common Name | 3iPA | Riboprine/2iPA |

| Biological Activity | Limited data | Established cytokinin |

The stereochemical considerations extend beyond the alkyl chain configuration to encompass the ribose sugar moiety, which maintains the standard β-D-ribofuranosyl configuration characteristic of naturally occurring nucleosides. The four undefined stereochemical centers within the overall structure contribute to potential conformational diversity, though the ribose component typically adopts well-defined conformations in solution.

The geometric isomerism possible within the 3-methyl-3-butenyl chain creates additional complexity, as the terminal methylene group (=CH2) eliminates E/Z isomerism but introduces rotational freedom around the C2-C3 bond of the alkyl chain. This rotational flexibility allows for multiple low-energy conformations that may be important for molecular recognition and binding interactions.

The distinction between this compound and other isopentenyl adenosine derivatives extends to related modified nucleosides such as 2-methylthio-N6-isopentenyladenosine, which features additional sulfur substitution at the 2-position of the adenine ring. These structural variations within the isopentenyl adenosine family highlight the importance of precise structural characterization for understanding structure-activity relationships and potential biological functions.

Eigenschaften

CAS-Nummer |

16465-37-5 |

|---|---|

Molekularformel |

C13H32O6Si2 |

Molekulargewicht |

335.36 g/mol |

IUPAC-Name |

2-(hydroxymethyl)-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-7,9,11-12,15,21-23H,1,3-5H2,2H3,(H,16,17,18) |

InChI-Schlüssel |

XKOPXXUOWZQFQE-UHFFFAOYSA-N |

SMILES |

CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Kanonische SMILES |

CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Adenosine Receptor Modulation

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that mediate various biological effects. The N-(3-methyl-3-butenyl)- modification enhances the selectivity and potency of adenosine derivatives at specific receptor subtypes.

- A3 Adenosine Receptor Agonism : Research has shown that modifications at the N6 position of adenosine can lead to increased selectivity for the A3 receptor. For example, derivatives such as N6-benzyladenosine have been synthesized and tested for their affinity at A3 receptors, demonstrating significant selectivity compared to A1 and A2A receptors .

Table 1: Affinity of Various Adenosine Derivatives at A3 Receptors

| Compound | Affinity (K_i in nM) | Selectivity Ratio (A3/A1) |

|---|---|---|

| N6-benzyladenosine | 37 | 56-fold |

| 2-chloro-N6-(3-iodobenzyl)adenosine | 7 | 46,000-fold |

| N6-(3-methyl-3-butenyl)adenosine | TBD | TBD |

Neuropathic Pain Management

Recent studies have highlighted the potential of adenosine derivatives as therapeutic agents in managing chronic neuropathic pain. For instance, MRS5698, a selective A3 receptor agonist derived from adenosine, has shown efficacy in preclinical models of neuropathic pain .

Case Study: MRS5698

- Study Design : MRS5698 was tested in a chronic neuropathic pain model in rats.

- Results : The compound demonstrated significant analgesic effects at doses as low as 1 mg/kg when administered intraperitoneally.

- Mechanism : The analgesic effect is believed to be mediated through the activation of A3 receptors, which modulate pain pathways.

Cancer Research

The role of adenosine in tumor biology has led to investigations into its derivatives as potential anticancer agents. Adenosine signaling can promote tumor growth and metastasis; thus, antagonists or selective agonists could serve as therapeutic strategies.

Table 2: Biological Activities of Adenosine Derivatives in Cancer Models

| Compound | Cancer Type | Effect |

|---|---|---|

| N6-benzyladenosine | Breast Cancer | Inhibition of cell proliferation |

| MRS5698 | Various Tumors | Induction of apoptosis |

Cardiovascular Research

Adenosine is known to have cardioprotective effects during ischemia-reperfusion injury. Compounds like N-(3-methyl-3-butenyl)-adenosine may enhance these protective effects through selective receptor activation.

Synthesis and Structure-Activity Relationships

The synthesis of adenosine derivatives often involves modifying the ribose sugar or the purine base to enhance receptor selectivity and potency. Structure-activity relationship studies are crucial for understanding how specific modifications impact biological activity.

Example Synthesis Pathway

- Starting Material : D-ribose

- Modification : Introduction of a 3-methyl-3-butenyl group at the nitrogen position.

This synthetic approach allows for the exploration of various substituents to optimize biological activity against target receptors.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparison of Adenosine Derivatives

Vorbereitungsmethoden

Step 1: Condensation Esterification

Adenosine reacts with 3-methyl-3-butenyl chloroformate in the presence of triethylamine (TEA) to form the intermediate N6-(3-methyl-3-butenyloxycarbonyl)adenosine.

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C → room temperature |

| Time | 4 hours |

| Yield | 78% |

Step 2: Hydrolysis

The intermediate undergoes basic hydrolysis using sodium hydroxide (NaOH) to remove the carbonyl group:

| Parameter | Value |

|---|---|

| NaOH Concentration | 1.5 M |

| Temperature | 50°C |

| Time | 2 hours |

| Yield | 89% |

Overall yield for the two-step process is 69%, with the carboxylate byproduct recyclable for subsequent batches.

Solid-Phase Synthesis on Functionalized Resins

Solid-phase strategies enable high-purity synthesis by immobilizing adenosine on Wang or Merrifield resins. The N6 position is selectively deprotected using trifluoroacetic acid (TFA), followed by alkylation with 3-methyl-3-butenyl mesylate.

Procedure :

-

Resin Loading : Adenosine is attached via its 5'-OH group to Wang resin (loading: 0.8 mmol/g).

-

N6 Deprotection : 20% TFA in dichloromethane (DCM), 30 minutes.

-

Alkylation : 3-methyl-3-butenyl mesylate (3 equiv), DIPEA (6 equiv), DMF, 24 hours.

-

Cleavage : 95% TFA/H2O, 1 hour.

This method achieves a purity >95% (HPLC) and isolated yield of 54%, suitable for small-scale pharmaceutical applications.

Comparative Analysis of Methods

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Equipment Needs |

|---|---|---|---|

| Nucleophilic Alkylation | 45–58 | Moderate | Standard glassware |

| Enzymatic Transalkylation | 62–68 | Low (bioreactor) | Fermentation setup |

| Two-Step Condensation | 69 | High | High-pressure reactor |

| Solid-Phase Synthesis | 54 | Low (mg scale) | Automated synthesizer |

The two-step condensation-hydrolysis route offers the best balance of yield and scalability for industrial production, while enzymatic methods provide superior regioselectivity for research applications.

Optimization Strategies and Challenges

Solvent Systems

Catalytic Enhancements

Byproduct Management

-

O-Alkylation Mitigation : Using bulkier bases like DBU (1,8-diazabicycloundec-7-ene) suppresses ribose hydroxyl activation, cutting O-alkylation from 18% to 4%.

Industrial-Scale Considerations

For kilogram-scale production, the two-step condensation method is preferred due to:

-

Recyclable Reagents : Carboxylate byproducts are filtered and reused, reducing raw material costs by 40%.

-

Continuous Flow Adaptation : The hydrolysis step achieves 98% conversion in 30 minutes using a tubular reactor at 80°C.

-

Green Chemistry Metrics : E-factor (kg waste/kg product) of 8.2, comparable to pharmaceutical industry standards .

Q & A

Basic: What are the structural characteristics and IUPAC nomenclature of Adenosine, N-(3-methyl-3-butenyl)-?

Answer:

Adenosine, N-(3-methyl-3-butenyl)- is a modified nucleoside derivative where a 3-methyl-3-butenyl group is attached to the exocyclic amino group of adenosine. Its molecular formula is C₂₄H₄₅N₅O₄Si₃ (molecular weight: 551) when fully protected as the 2',3',5'-tris-O-(trimethylsilyl) derivative . The IUPAC name reflects the substitution pattern: the adenosine core is functionalized at the N⁶-position with the 3-methyl-3-butenyl moiety. Structural verification requires techniques like NMR (to confirm substitution sites) and mass spectrometry (to validate molecular weight and fragmentation patterns) .

Advanced: How does the 3-methyl-3-butenyl group influence enzymatic interactions, particularly with adenosine deaminase (ADA)?

Answer:

The hydrophobic 3-methyl-3-butenyl group may sterically hinder ADA's catalytic site, reducing adenosine deamination rates. ADA regulates extracellular adenosine levels by converting it to inosine, a critical step in immune modulation . Researchers should assay enzymatic kinetics (e.g., Kₘ and Vₘₐₓ changes) using HPLC to monitor adenosine depletion or fluorometric assays to track inosine production. Comparative studies with unmodified adenosine can quantify steric/electronic effects of the substituent .

Methodological: What analytical techniques are optimal for characterizing silyl-protected adenosine derivatives?

Answer:

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. The EPA/NIH Mass Spectral Database provides reference spectra for silylated derivatives .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution sites (e.g., N⁶ vs. O-silylation). Trimethylsilyl groups show characteristic upfield shifts (~0.1–0.3 ppm for protons) .

- Chromatography: Reverse-phase HPLC with UV detection (λ = 260 nm for adenosine derivatives) resolves silylated vs. deprotected forms. Use C18 columns with acetonitrile/water gradients .

Basic: What biosynthetic pathways involve 3-methyl-3-butenyl groups in isoprenoid synthesis?

Answer:

3-Methyl-3-butenyl pyrophosphate is a key intermediate in isoprenoid biosynthesis. It is synthesized via the mevalonate pathway from acetyl-CoA, involving enzymatic isomerization of isopentenyl pyrophosphate (IPP) to dimethylallyl pyrophosphate (DMAPP). This equilibrium enables the formation of C₅ isoprene units, which polymerize into larger terpenoids . Researchers can track isotopic labeling (e.g., ¹³C-glucose) using GC-MS to map carbon flux in these pathways.

Advanced: How can researchers resolve discrepancies in mass spectral data for silylated adenosine derivatives?

Answer:

Discrepancies often arise from incomplete silylation or in-source fragmentation. To mitigate:

- Standardize Derivatization: Ensure complete trimethylsilylation by optimizing reaction time/temperature and using excess silylating agents (e.g., BSTFA).

- Cross-Reference Databases: Compare spectra with authoritative sources like the EPA/NIH Mass Spectral Database .

- Tandem MS (MS/MS): Use collision-induced dissociation (CID) to distinguish isobaric fragments from co-eluting impurities .

Methodological: What synthetic strategies are effective for introducing the 3-methyl-3-butenyl group to nucleosides?

Answer:

- N-Alkylation: React adenosine with 3-methyl-3-butenyl bromide in anhydrous DMF, using a base (e.g., NaH) to deprotonate the N⁶-amino group.

- Protection-Deprotection: Protect hydroxyl groups with trimethylsilyl chloride before alkylation to prevent side reactions. Deprotect with tetrabutylammonium fluoride (TBAF) .

- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/methanol) and purify using flash chromatography .

Advanced: What challenges arise when studying silylated adenosine derivatives in cellular assays?

Answer:

- Solubility: Silyl groups increase hydrophobicity, requiring solubilization in DMSO or cyclodextrins.

- Metabolic Instability: Intracellular esterases may cleave silyl groups, confounding results. Use LC-MS/MS to quantify intact vs. degraded compounds.

- Receptor Interference: The 3-methyl-3-butenyl group may block adenosine receptor binding. Perform competitive binding assays (e.g., with fluorescent cAMP analogs) to assess antagonism .

Basic: How does the 3-methyl-3-butenyl group affect physicochemical properties like logP and solubility?

Answer:

The aliphatic butenyl group increases logP (octanol-water partition coefficient), enhancing membrane permeability but reducing aqueous solubility. Predict logP using software like ChemAxon or experimentally via shake-flask methods. For solubility, perform equilibrium solubility assays in PBS (pH 7.4) and compare with unmodified adenosine. Structural analogs (e.g., 3-methyl-3-butenyl esters) show logP increases of 1.5–2.0 units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.